2-Fluoro-3-(tributylstannyl)pyridine
Overview
Description
“2-Fluoro-3-(tributylstannyl)pyridine” is a chemical compound with the CAS Number: 155533-81-6 . It has a molecular weight of 386.14 and its molecular formula is C17H30FNSn . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(tributylstannyl)pyridine” can be represented by the SMILES stringCCCCSn(CCCC)c1cccnc1F
. This indicates that the compound contains a pyridine ring with a fluorine atom at the 2nd position and a tributylstannyl group at the 3rd position . Physical And Chemical Properties Analysis
“2-Fluoro-3-(tributylstannyl)pyridine” is a liquid at room temperature . It has a refractive index of n20/D 1.508 and a density of 1.176 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Applications
Fluorinated Chromenes Synthesis : 2-Fluoro-3-(tributylstannyl)pyridine has been utilized in the synthesis of fluorinated chromenes, particularly in the preparation of 3-fluoro analogues of natural insect antijuvenile hormones Precocene I and II (Camps, Coll, Messeguer, & Pericas, 1980).
Stannyl Radical-Mediated Cleavage : This compound plays a role in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. It offers a new methodology for sulfone moiety removal (Wnuk, Rios, Khan, & Hsu, 1996).
Medicinal Chemistry and Drug Design
c-Met Kinase Inhibitors : In the field of medicinal chemistry, it has been used in docking and quantitative structure-activity relationship studies of certain aniline derivatives as c-Met kinase inhibitors. These studies assist in understanding the molecular interactions of potential therapeutic compounds (Caballero et al., 2011).
Nicotinic Acetylcholine Receptor Imaging : A closely related analog of 2-Fluoro-3-(tributylstannyl)pyridine, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, has been synthesized and radiolabeled for in vivo imaging of central nicotinic acetylcholine receptors, highlighting its potential in neuropharmacological research (Dollé et al., 1998).
Fluorescent Chemosensors
- Fluorescent Chemosensors for Metal Ions : The compound has been incorporated in the design of fluorescent chemosensors for metal ions like Fe3+/Fe2+, demonstrating its utility in analytical chemistry and biological imaging (Maity et al., 2018).
Synthesis of Pyridine Derivatives
- Pyridine Derivative Synthesis : It has been used in one-pot reactions for the modular synthesis of various substituted pyridines, showcasing its versatility in organic synthesis (Song, Huang, Yi, & Zhang, 2016).
Safety And Hazards
“2-Fluoro-3-(tributylstannyl)pyridine” is classified as dangerous according to GHS pictograms . It has several hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
tributyl-(2-fluoropyridin-3-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDBUBBTLTCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454847 | |
Record name | 2-Fluoro-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(tributylstannyl)pyridine | |
CAS RN |
155533-81-6 | |
Record name | 2-Fluoro-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 155533-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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